molecular formula C27H26N2O6 B11607277 3',5'-Diethyl 6'-amino-2-oxo-2'-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3',5'-Diethyl 6'-amino-2-oxo-2'-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11607277
M. Wt: 474.5 g/mol
InChI Key: DTWBXDQHRWSTNH-UHFFFAOYSA-N
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Description

3’,5’-Diethyl 6’-amino-2-oxo-2’-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities, making them a subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Diethyl 6’-amino-2-oxo-2’-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with various reagents under controlled conditions. For instance, the reaction of 3-acetylindole with aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in the presence of a catalyst like piperidine can yield indole-pyran derivatives .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diethyl 6’-amino-2-oxo-2’-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3’,5’-Diethyl 6’-amino-2-oxo-2’-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3’,5’-Diethyl 6’-amino-2-oxo-2’-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’,5’-Diethyl 6’-amino-2-oxo-2’-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

diethyl 2'-amino-2-oxo-6'-phenyl-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C27H26N2O6/c1-4-16-29-19-15-11-10-14-18(19)27(26(29)32)20(24(30)33-5-2)22(17-12-8-7-9-13-17)35-23(28)21(27)25(31)34-6-3/h4,7-15H,1,5-6,16,28H2,2-3H3

InChI Key

DTWBXDQHRWSTNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OCC)N)C4=CC=CC=C4

Origin of Product

United States

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